molecular formula C17H13N3O2S B2584306 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol CAS No. 879473-36-6

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol

Cat. No.: B2584306
CAS No.: 879473-36-6
M. Wt: 323.37
InChI Key: FGAMUBHORSEGNI-UHFFFAOYSA-N
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Description

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The synthesis of related compounds involves various chemical reactions. For instance, a compound synthesized from 4-benzoyl-3-methyl-1-phenylpyrazol-5-one and 2-hydrazino-1,3-benzothiazole exists in a zwitterionic structure in its enolate form, indicating complex chemical behaviors (Sun & Cui, 2008).
    • Another study focused on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility of these compounds in forming various derivatives (Darweesh et al., 2016).
  • Potential Biological Activities :

    • Certain derivatives have been evaluated for their cytotoxicity against breast cancer cell lines, with some showing promising potency (El-Meguid & Ali, 2016).
    • In another study, benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety showed significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans, indicating their potential as antimicrobial agents (Azam et al., 2013).
  • Chemical Properties and Interactions :

    • The solvent effects on molecular aggregation in related compounds were studied, highlighting the impact of solvent type and compound concentration on the spectral properties of these molecules (Matwijczuk et al., 2016).

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-2-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-9-13(21)7-6-10(16(9)22)15-11(8-18-20-15)17-19-12-4-2-3-5-14(12)23-17/h2-8,21-22H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAMUBHORSEGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.